molecular formula C24H12F39N3Sn B1610212 Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide CAS No. 201740-73-0

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide

Cat. No. B1610212
M. Wt: 1202 g/mol
InChI Key: XBCIYHZQPNYTIF-UHFFFAOYSA-N
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Description

The compound “Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide” is a tin-based compound with three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to it. The azide group is a functional group that consists of three nitrogen atoms. It is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups. These groups are large and contain many fluorine atoms, which could lead to interesting structural properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups and the tin atom. For example, the compound might have a high molecular weight and could be quite hydrophobic due to the presence of the fluorine atoms .

Scientific Research Applications

Synthesis and Properties

A series of compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituent were synthesized, showcasing a variety of potential applications. These compounds are divided into subgroups based on their potential usage, such as cyclopentadienyl transition metal complexes, N-ligands, synthons for azide-alkyne cycloaddition, and imidazolium-type ionic liquids. The partition coefficients between fluorous and organic phases of these compounds were measured, offering insights into their fluorophilicity and potential for various scientific applications (Strašák et al., 2015).

Catalytic and Structural Applications

Tris(2-perfluorohexylethyl)tin hydride, a compound closely related to the tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide, has shown advantageous features for easy purification, indicating its potential in catalytic applications and structural studies due to its high fluorination level (Crombie et al., 2003).

Reactivity and Structural Coordination

The study of bis[tris(cyclohexyl)tin] azide hydroxide revealed the formation of infinite chains of molecules linked by azide and hydroxide groups, creating trigonal bipyramidal tin centers. This structure indicates the potential for creating complex molecular geometries and understanding the coordination behavior of tin-centered compounds (Howie et al., 2005).

Safety And Hazards

As with any chemical compound, handling “Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide” would require proper safety precautions. The compound could potentially be harmful if inhaled, swallowed, or comes into contact with skin .

Future Directions

The study of fluorinated compounds is an active area of research in chemistry due to their unique properties. This compound, with its combination of a tin atom, azide group, and fluorinated groups, could potentially be of interest in various areas of research .

properties

IUPAC Name

azido-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H4F13.N3.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCIYHZQPNYTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12F39N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446284
Record name Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide

CAS RN

201740-73-0
Record name Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201740-73-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Reactant of Route 2
Reactant of Route 2
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Reactant of Route 3
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide

Citations

For This Compound
1
Citations
A Studer, S Hadida, R Ferritto, SY Kim, P Jeger, P Wipf… - Science, 1997 - science.org
Recovery and purification difficulties can limit the yield and utility of otherwise successful organic synthesis strategies. A “fluorous synthesis” approach is outlined in which organic …
Number of citations: 698 www.science.org

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